2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C17H19NO2. This compound is characterized by the presence of a benzyl group, a methylamino group, and a methoxyphenyl group attached to a propanone backbone. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxyphenylacetone with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of raw materials and catalysts is crucial to ensure the cost-effectiveness and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetone: Shares the methoxyphenyl group but lacks the benzyl and methylamino groups.
Benzylmethylamine: Contains the benzyl and methylamino groups but lacks the methoxyphenyl group.
4-Methoxybenzyl methyl ketone: Similar structure but with different functional groups.
Uniqueness
2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
101718-50-7 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H21NO2/c1-14(19(2)13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3 |
InChI Key |
ZHNPESKZBDMMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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